2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
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Description
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H11FN2 and its molecular weight is 226.254. The purity is usually 95%.
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Scientific Research Applications
1. Fluorescent Organic Compounds:
- Imidazo[1,2-a]pyridines, including those with 4-fluorophenyl groups, have been investigated for their potential as biomarkers and photochemical sensors. Their fluorescence can be enhanced or altered by various substituents, making them valuable in diverse applications like organic solvents, acidic, and alkaline media (Velázquez-Olvera et al., 2012).
2. Substituent Effects on Fluorescence:
- Different substituents on imidazo[1,2-a]pyridine-based compounds, including 4-fluorophenyl, can significantly impact their fluorescent properties. This opens up possibilities for creating novel organic compounds with specific fluorescence characteristics for various scientific applications (Tomoda et al., 1999).
Imaging and Diagnostics
3. Imaging Agents for Alzheimer's Disease:
- Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their potential in imaging beta-amyloid plaques in Alzheimer's disease. This indicates their use in diagnostic imaging for neurodegenerative diseases (Zeng et al., 2006).
Drug Development and Medicinal Chemistry
4. PI3 Kinase Inhibitors for Cancer Therapy:
- Derivatives of 4-fluorophenyl-substituted imidazo[1,2-a]pyridine have shown promise as novel PI3 kinase p110α inhibitors. Their potential in cancer therapy is significant, especially due to their selectivity and effectiveness in inhibiting cell proliferation and tumor growth (Hayakawa et al., 2007).
Chemical Synthesis and Reactivity
5. Quantum Chemistry and Chemical Reactivity:
- Studies using quantum chemistry methods have been conducted on imidazo[1,2-a]pyridinyl-chalcone series, which includes 4-fluorophenyl variants, to understand their global and local chemical reactivity. This is vital for organic synthesis and developing new medicinal chemistry strategies (Konaté et al., 2021).
6. Suzuki Cross-Coupling Reactions:
- Research on the Suzuki cross-coupling reaction of imidazo[1,2-a]pyridines, specifically those substituted at C(2) with 4-fluorophenyl, has shown efficient and convenient reaction conditions, indicating their importance in the synthesis of complex molecules (Enguehard et al., 2001).
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMPCCSMVOBMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.